11-Dodecynal
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Overview
Description
11-Dodecynal is an organic compound with the molecular formula C12H20O It is an alkyne aldehyde, characterized by the presence of a triple bond between the 11th and 12th carbon atoms and an aldehyde group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Dodecynal can be synthesized through several methods. One common approach involves the partial oxidation of 11-dodecyn-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to achieve the desired aldehyde without over-oxidation to the carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-dodecyne. This process involves the addition of a formyl group (CHO) to the alkyne in the presence of a catalyst, typically a transition metal complex such as rhodium or cobalt, under high pressure and temperature.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 11-dodecynoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 11-dodecyn-1-ol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: 11-Dodecynoic acid.
Reduction: 11-Dodecyn-1-ol.
Substitution: Various substituted dodecynes depending on the nucleophile used.
Scientific Research Applications
11-Dodecynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a pleasant aroma.
Mechanism of Action
The mechanism of action of 11-Dodecynal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The triple bond in the alkyne moiety allows for addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily driven by the electrophilic nature of the aldehyde group and the nucleophilic nature of the alkyne.
Comparison with Similar Compounds
1-Dodecanal: An aldehyde with a similar carbon chain length but lacking the triple bond.
11-Dodecenal: An aldehyde with a double bond instead of a triple bond.
11-Dodecyn-1-ol: An alcohol with a similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 11-Dodecynal is unique due to the presence of both an aldehyde group and a triple bond. This combination imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Properties
CAS No. |
79918-86-8 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-11-ynal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,12H,3-11H2 |
InChI Key |
TUZQWBWNQPYHKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCC=O |
Origin of Product |
United States |
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